1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrrolopyridines. This compound exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The structural characteristics and potential applications of this compound make it a subject of interest in medicinal chemistry and pharmacology.
The compound is derived from the broader category of pyrrolo[2,3-b]pyridine derivatives, which have been synthesized and evaluated for their biological properties. Research indicates that modifications to the pyrrolo[2,3-b]pyridine scaffold can lead to enhanced activity against specific molecular targets, such as FGFRs .
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be classified based on its structure and functional groups:
The synthesis of 1-acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step synthetic pathways. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular structure of 1-acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile features a fused pyrrole and pyridine ring system with notable substituents:
Key structural data include:
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromo and cyano groups, which can stabilize certain intermediates during reactions.
The mechanism by which 1-acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its biological effects primarily involves inhibition of FGFR signaling pathways. By binding to FGFRs, this compound disrupts downstream signaling cascades that promote tumor growth and proliferation.
In vitro studies have demonstrated that this compound exhibits low nanomolar IC50 values against various FGFR isoforms, indicating potent inhibitory activity .
Relevant analytical data can be obtained through techniques such as high-performance liquid chromatography (HPLC) for purity assessment and infrared spectroscopy (IR) for functional group identification.
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has potential applications in:
Research continues to explore its full potential in therapeutic applications and its role in drug discovery pipelines targeting FGFR-related malignancies.
The efficient construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is fundamental to synthesizing 1-acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Two principal strategies dominate the literature:
The Gould-Jacobs reaction provides a robust pathway beginning with 2-aminopyridine derivatives and ethoxymethylenemalonic esters. This sequence involves cyclization at elevated temperatures (180-220°C), yielding the pyrrolo[2,3-b]pyridine core with inherent carboxylic acid functionality at the 3-position. Subsequent decarboxylation introduces versatility for further derivatization, though this route requires harsh thermal conditions that may limit functional group compatibility [5]. Alternatively, palladium-catalyzed cross-coupling methodologies offer superior regiocontrol for introducing substituents prior to ring closure. Stille or Suzuki couplings employing halogenated pyridines and appropriately protected pyrrole units enable the assembly of complex scaffolds under milder conditions, albeit with increased cost due to precious metal catalysts [5].
A critical optimization involves protecting group strategies for the pyrrole nitrogen. N-acetyl protection (as in the target compound) enhances solubility and prevents unwanted polybromination. Recent advances utilize in situ protection during cyclization, reducing step count. For example, N-acetylation prior to bromination significantly improves isolated yields (from ~55% to >82%) by preventing competing decomposition pathways [8] [9]. Post-cyclization functionalization then installs the bromo and cyano groups, as detailed below.
Table 1: Comparative Analysis of Scaffold Construction Methods
Method | Key Steps | Typical Yield | Advantages/Limitations |
---|---|---|---|
Gould-Jacobs | Condensation → Cyclization → Decarboxylation | 40-60% overall | Cost-effective reagents; limited functional group tolerance |
Pd-Catalyzed Coupling | Halopyridine + Stannylpyrrole → Cyclization | 65-85% overall | Superior regiocontrol; higher cost due to Pd catalysts |
Reductive Cyclization | Nitro-reduction → Iron/AcOH cyclization [8] | 70-75% | Mild conditions; requires optimized reduction steps |
Regioselective bromination at the 6-position of the pyrrolo[2,3-b]pyridine scaffold presents significant challenges due to the electron-rich heterocycle's tendency toward polybromination. Achieving monobromination requires precise control of stoichiometry and reaction conditions.
Bromination Protocols:
Acetylation Strategies:Acetylation serves dual purposes: protection and directing group effects. Two approaches dominate:
Table 2: Bromination Optimization with Protected vs. Unprotected Scaffolds
Substrate | Brominating Agent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Br₂ (1.1 eq) | DCM, 0°C, 1h | Mixture (6-Br + 4,6-diBr) | 55-65 |
1H-Pyrrolo[2,3-b]pyridine | NBS (1.05 eq) | DMF, RT, 2h | Predominantly 6-Br | 75 |
1-Acetyl-pyrrolo[2,3-b]pyridine | Br₂ (1.0 eq) | AcOH, 25°C, 30 min | Exclusive 6-Br | 88 |
1-Acetyl-pyrrolo[2,3-b]pyridine | NBS (1.05 eq) | THF, 0°C→RT, 1h | Exclusive 6-Br | 92 |
Installing the carbonitrile group at C3 demands careful reagent selection due to the sensitivity of the pyrrolo[2,3-b]pyridine core and potential side reactions with the pre-existing bromo and acetyl functionalities. Two primary methodologies are employed:
Palladium-Catalyzed Cyanation:This represents the gold standard for regioselectivity. Using 6-bromo-1-acetyl-1H-pyrrolo[2,3-b]pyridine as substrate, catalysis with Pd(PPh₃)₄ or XPhos Pd G3 (2-5 mol%) and zinc cyanide (Zn(CN)₂, 1.5 eq) in NMP at 100-120°C achieves 80-90% conversion within 12-18 hours. Key advantages include tolerance of the acetyl group and high selectivity for C3 over competing C2 cyanation. Crucially, Zn(CN)₂ serves as a safer cyanide source than highly toxic KCN or NaCN while minimizing Cu-mediated side-product formation [7] [10].
Copper-Mediated Cyanation:For cost-sensitive syntheses, copper(I) cyanide (CuCN, 2.0 eq) in DMF at 150°C provides the 3-carbonitrile derivative in 60-75% yield after 24 hours. However, this method suffers from significant limitations:
Reagent Comparison:
Predicted Collision Cross Section (CCS) data for the carbonitrile product (m/z [M+H]+: 221.96614, Predicted CCS: 135.9 Ų) aids in monitoring reaction progression and purity via LC-MS, critical for process optimization [7].
Translating the multi-step synthesis of 1-acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile to industrial production (kilogram-scale+) introduces distinct challenges in yield optimization, purification, and process control:
Key Challenges & Solutions:
Scale-Up Impact on Yield:While lab-scale routes report cumulative yields of 35-45%, optimized pilot-plant processes achieve 55-60% overall yield through:
Suppliers explicitly note analytical challenges: Sigma-Aldrich states they "do not collect analytical data for this product" and require buyers to "confirm product identity and/or purity," underscoring the criticality of robust internal QC methods for industrial batches [6].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0